molecular formula C8H15IO2 B3133180 Methyl 7-iodoheptanoate CAS No. 38315-25-2

Methyl 7-iodoheptanoate

Cat. No.: B3133180
CAS No.: 38315-25-2
M. Wt: 270.11 g/mol
InChI Key: HTIBXQHVKAAGOQ-UHFFFAOYSA-N
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Description

Methyl 7-iodoheptanoate is an organic compound with the molecular formula C8H15IO2. It is a derivative of heptanoic acid, where the seventh carbon is substituted with an iodine atom and the carboxylic acid is esterified with methanol. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations .

Biochemical Analysis

Biochemical Properties

Methyl 7-iodoheptanoate plays a crucial role in biochemical reactions, particularly in the synthesis of prostaglandin derivatives. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound interacts with enzymes such as cyclooxygenases, which are responsible for the conversion of arachidonic acid to prostaglandins. The nature of these interactions involves the incorporation of the this compound moiety into the prostaglandin structure, thereby influencing its biological activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into prostaglandin derivatives can affect the signaling pathways mediated by prostaglandin receptors, leading to changes in gene expression and metabolic activities within the cell .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its binding interactions with enzymes and other biomolecules. This compound can act as a substrate for cyclooxygenases, leading to the formation of prostaglandin derivatives. These derivatives can then bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as the modulation of prostaglandin-mediated signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of prostaglandin derivatives. It interacts with enzymes such as cyclooxygenases and other cofactors that facilitate its incorporation into prostaglandin structures. This interaction can affect metabolic flux and the levels of various metabolites within the cell . The presence of this compound can alter the balance of prostaglandin synthesis, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. This compound can be taken up by cells through passive diffusion or active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These mechanisms ensure that this compound reaches the appropriate sites of action, where it can interact with enzymes and other biomolecules to exert its effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 7-iodoheptanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or cyanides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include 7-thioheptanoates, 7-aminoheptanoates, or 7-cyanoheptanoates.

    Reduction: 7-iodoheptanol.

    Oxidation: 7-iodoheptanoic acid

Scientific Research Applications

Methyl 7-iodoheptanoate is used in various scientific research applications:

Comparison with Similar Compounds

    Methyl 7-bromoheptanoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 7-chloroheptanoate: Contains a chlorine atom instead of iodine.

    Heptanoic acid derivatives: Various derivatives with different substituents on the seventh carbon.

Uniqueness: Methyl 7-iodoheptanoate is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine or chlorine. This makes it more reactive in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of a wide range of organic compounds .

Properties

IUPAC Name

methyl 7-iodoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15IO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIBXQHVKAAGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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